An In-depth Technical Guide to the Fundamental Chemical Properties of 5-Methyl-1-hexene
An In-depth Technical Guide to the Fundamental Chemical Properties of 5-Methyl-1-hexene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of 5-Methyl-1-hexene. The information is intended for use by professionals in research and development who require detailed data on this compound for synthesis, analysis, or as a reference standard. All quantitative data is summarized in tables for clarity, and detailed experimental protocols for its synthesis and analysis are provided.
Core Chemical and Physical Properties
5-Methyl-1-hexene, also known as isoheptene, is an aliphatic, unsaturated hydrocarbon.[1] It is a colorless liquid with a petroleum-like odor.[1][2] Its fundamental properties are crucial for its handling, storage, and application in chemical synthesis.
Identifiers and Molecular Data
| Property | Value | Source(s) |
| CAS Number | 3524-73-0 | [3][4] |
| Molecular Formula | C₇H₁₄ | [3][5] |
| Molecular Weight | 98.19 g/mol | [4][5] |
| SMILES | CC(C)CCC=C | [6] |
| InChI Key | JIUFYGIESXPUPL-UHFFFAOYSA-N | [6][7] |
Physical and Thermochemical Properties
The physical properties of 5-Methyl-1-hexene are characteristic of a low-molecular-weight alkene. It is a volatile and highly flammable liquid.[8]
| Property | Value | Source(s) |
| Appearance | Colorless liquid | [1][2][3] |
| Density | 0.691 g/mL at 20 °C | [6] |
| Boiling Point | 84-85 °C | [6] |
| Melting Point | Not available¹ | |
| Flash Point | -10 °C | [3][9] |
| Refractive Index (n²⁰/D) | 1.396 | [3][6] |
| Vapor Pressure | 77.8 mmHg at 25 °C | [3] |
| Solubility | Insoluble in water | [2][8] |
Reactivity and Chemical Behavior
As an alkene, the primary site of reactivity for 5-Methyl-1-hexene is the carbon-carbon double bond. It undergoes typical alkene reactions such as addition, oxidation, and polymerization.
-
Air and Water Reactions : 5-Methyl-1-hexene is highly flammable.[8] It is insoluble in water.[2][8]
-
Reactivity Profile : The compound may react vigorously with strong oxidizing agents. In the presence of acid catalysts or other initiators, it can undergo exothermic addition polymerization reactions.[8]
A notable reaction is its conversion to 5-methylhexanal (B128087) via an anti-Markovnikov hydroboration-oxidation sequence. This two-step process first converts the alkene to an alcohol, 5-methylhexan-1-ol, which is then oxidized to the corresponding aldehyde.
The workflow for this conversion is outlined below.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and analysis of 5-Methyl-1-hexene. These protocols are based on standard organic chemistry laboratory techniques.
Synthesis via Grignard Reaction
This protocol describes the synthesis of 5-Methyl-1-hexene from isobutyl bromide and allyl bromide. The core of the synthesis is the formation of a Grignard reagent from isobutyl bromide, followed by its nucleophilic attack on allyl bromide.
Materials:
-
Magnesium turnings
-
Isobutyl bromide
-
Allyl bromide
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Iodine crystal (as initiator)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Apparatus Setup: All glassware must be oven-dried and assembled under a dry nitrogen or argon atmosphere to exclude moisture.
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.1 eq) in the three-necked flask.
-
Add a small crystal of iodine.
-
In the dropping funnel, prepare a solution of isobutyl bromide (1.0 eq) in anhydrous diethyl ether.
-
Add a small portion of the isobutyl bromide solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required.
-
Once initiated, add the remaining isobutyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Coupling Reaction:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Add a solution of allyl bromide (1.0 eq) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard solution.
-
After addition, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the diethyl ether using a rotary evaporator.
-
Purify the crude product by fractional distillation to obtain pure 5-Methyl-1-hexene.
-
Analysis by Gas Chromatography (GC)
Gas chromatography is an ideal method for assessing the purity of the volatile 5-Methyl-1-hexene.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890 or similar, equipped with a Flame Ionization Detector (FID).
-
Column: HP-5MS (or similar nonpolar capillary column), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 150 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the 5-Methyl-1-hexene sample (~1%) in a volatile solvent such as hexane (B92381) or dichloromethane.
-
Injection: Inject the sample into the GC.
-
Data Analysis: The purity is determined by the relative area of the product peak compared to any impurity peaks in the resulting chromatogram. The retention time should be compared to a known standard if available.
The general workflow for GC analysis is depicted below.
Spectral Data
Spectroscopic data is essential for the structural confirmation of 5-Methyl-1-hexene.
-
¹H NMR (Proton NMR): The ¹H NMR spectrum provides characteristic signals for the vinyl protons of the double bond and the aliphatic protons of the isobutyl group.[10] The terminal vinyl protons typically appear as complex multiplets between 4.9 and 5.8 ppm. The protons on the carbons adjacent to the double bond and the isopropyl group will have distinct chemical shifts and splitting patterns.
-
¹³C NMR (Carbon NMR): The spectrum will show seven distinct carbon signals, with the olefinic carbons appearing downfield (~114 and ~139 ppm) and the aliphatic carbons appearing upfield.
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic C-H stretching frequencies for both sp² (~3080 cm⁻¹) and sp³ (~2870-2960 cm⁻¹) hybridized carbons. A key feature is the C=C stretch, which typically appears around 1640 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 98. The fragmentation pattern will be characteristic of an alkene, with prominent peaks resulting from allylic cleavage.[7]
Researchers can access spectral data for 5-Methyl-1-hexene from various public and commercial databases such as the NIST WebBook and the Spectral Database for Organic Compounds (SDBS).[5][10]
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. 5-Methyl-1-hexene|lookchem [lookchem.com]
- 4. 5-Methyl-1-hexene 99.0+%, TCI America 5 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 5. CN115850026A - Method for synthesizing 5-hexene-1-alcohol - Google Patents [patents.google.com]
- 6. brainly.com [brainly.com]
- 7. 5-Methyl-1-hexene | C7H14 | CID 77058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. echemi.com [echemi.com]
- 10. 5-METHYL-1-HEXENE(3524-73-0) 1H NMR spectrum [chemicalbook.com]
